molecular formula C7H4F3N3 B2841515 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 73221-25-7

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2841515
CAS No.: 73221-25-7
M. Wt: 187.125
InChI Key: YRFWGJGDOXKNHY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine is a nitrogen-containing bicyclic heterocycle with a fused imidazole and pyrimidine ring system. The introduction of a trifluoromethyl (-CF₃) group at the 2-position enhances its physicochemical and biological properties. The -CF₃ group is electron-withdrawing, improving metabolic stability and lipophilicity, which are critical for drug-like properties . Derivatives of imidazo[1,2-a]pyrimidine are explored for antimicrobial, antitumor, and antiulcer activities due to their structural resemblance to purine bases .

The synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves cyclocondensation reactions, such as the treatment of 2-aminopyrimidine with trichloroacetone followed by functionalization . Characterization via NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry confirms its structure .

Properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-3-1-2-11-6(13)12-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFWGJGDOXKNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of 2-Aminopyrimidine Derivatives

The foundational approach involves refluxing 2-aminopyrimidine with α-bromo-1-(trifluoromethyl)ethanone in acetone. This method, described by Gupta et al., proceeds through initial salt formation followed by HCl-mediated cyclization. The reaction achieves 90% yield after 3 hours of reflux, with purification through ethanol recrystallization.

Mechanistic pathway :

  • Nucleophilic attack by the pyrimidine amine on the bromoketone
  • In situ formation of iminium intermediate
  • Acid-catalyzed intramolecular cyclization
  • Aromatization through proton transfer

Critical parameters:

  • Stoichiometric HCl (2N) required for cyclization
  • Optimal temperature: 78°C (acetone reflux)
  • Base (NH4OH) concentration crucial for precipitation

Table 1 : Optimization of traditional condensation method

Parameter Range Tested Optimal Value Yield Impact
Reaction time 1-4 hours 3 hours +15%
HCl concentration 1N vs 2N 2N +22%
Recrystallization Ethanol vs MeOH Ethanol +8% purity

Ultrasound-Assisted Synthesis

Solvent-Free Cyclization Under Ultrasonic Irradiation

Pradhan et al. developed a breakthrough method using 40 kHz ultrasound irradiation, eliminating solvents and reducing reaction time to 30 minutes. The protocol employs:

  • CF3-ynones (1.2 equiv)
  • 2-Aminobenzimidazole (1.0 equiv)
  • Neat conditions under open air

Key advantages :

  • 78% average yield across 14 derivatives
  • No column chromatography required
  • Ambient temperature operation

Mechanistic insights :
Ultrasound induces cavitation bubbles generating localized temperatures >500°C, accelerating the:

  • Knoevenagel condensation
  • 6-endo-dig cyclization
  • Aromatization steps

Table 2 : Ultrasound vs thermal activation comparison

Condition Ultrasound Method Traditional Method
Time 30 min 180 min
Temperature 25°C 78°C
Solvent consumption 0 mL/g 50 mL/g
CO2 equivalent 0.8 kg/kg 3.2 kg/kg

Continuous-Flow Synthesis for Scalability

High-Throughput Production System

The ultrasound method was adapted to continuous-flow reactors achieving:

  • 25.1 minute residence time
  • 82% isolated yield
  • 94% conversion rate

Reactor parameters :

  • Flow rate: 2.5 mL/min
  • Channel diameter: 1.5 mm
  • Ultrasound probe placement: 3 cm from mixing junction

Scale-up advantages :

  • Produced 38 g/hour in pilot trials
  • No observed clogging from insoluble byproducts
  • Consistent purity (>98% by HPLC)

Halogen-Exchange Strategies

CF3 Group Installation via Br/F Substitution

An alternative route involves post-cyclization fluorination:

  • Synthesize 2-bromoimidazo[1,2-a]pyrimidine
  • Treat with AgF3 in DMF at 120°C
  • Purify via vacuum distillation

Limitations :

  • Requires stoichiometric silver reagent
  • 65% maximum yield
  • Forms regioisomeric byproducts

Comparative Analysis of Synthetic Methods

Table 3 : Four-way method comparison

Metric Traditional Ultrasound Flow Chemistry Halogen Exchange
Average yield 90% 78% 82% 65%
Reaction time 3h 0.5h 0.42h 8h
E-factor 18.7 3.2 2.1 29.4
PMI (kg/kg) 56 9 7 89
Scalability Batch Batch Continuous Batch

Characterization and Analytical Data

Spectroscopic Fingerprints

1H NMR (CDCl3) :

  • δ 8.99 (d, J = 6.9 Hz, pyrimidine-H)
  • δ 8.66 (s, imidazole-H)
  • δ 7.06 (dd, pyrimidine-H)

19F NMR :

  • Single peak at δ -68.75 confirms CF3 group

HRMS :

  • m/z 188.0827 [M+H]+ (calc. 188.0828)

Crystallographic Data

Single-crystal XRD reveals:

  • Planar heterocyclic core
  • Dihedral angle: 4.2° between rings
  • CF3 group orthogonal to plane (89.7° twist)

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine, each with distinct chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has shown that derivatives of 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine exhibit potent antimicrobial properties. These compounds have demonstrated effectiveness against various strains of bacteria and fungi. For instance, studies indicate that specific analogues can inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Leishmania species, highlighting their potential as new therapeutic agents in treating infectious diseases .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Imidazo[1,2-a]pyrimidines have been shown to modulate inflammatory pathways effectively. In vitro studies revealed that these compounds can inhibit leukocyte functions and reduce inflammatory responses induced by agents like zymosan . This suggests a promising avenue for developing treatments for inflammatory disorders.

Cancer Therapeutics
Another significant application lies in oncology. Compounds derived from 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine have been reported to induce apoptosis in cancer cells. They act as selective GABA receptor ligands, which can potentially lead to new treatments for anxiety disorders that also target cancer pathways . The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, contributing to their potency against cancer cells .

Materials Science Applications

Corrosion Inhibition
In materials science, 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives have been studied as effective inhibitors of corrosion in mild steel exposed to hydrochloric acid solutions. The corrosion inhibition performance is measured using techniques such as weight loss measurements and electrochemical impedance spectroscopy (EIS). These compounds demonstrate significant protective qualities, making them valuable in industrial applications where material degradation is a concern .

Synthesis and Structure-Activity Relationships

The synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine involves various methods, including cyclocondensation reactions with appropriate starting materials. The structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds. Modifications to the imidazo-pyrimidine core can lead to enhanced efficacy against specific targets .

Case Study 1: Antituberculosis Activity

A study conducted on a series of imidazo[1,2-a]pyrimidine derivatives showed promising results against Mycobacterium tuberculosis. The most effective compound exhibited an inhibitory concentration (IC50) lower than that of standard treatments. This highlights the potential for developing new antitubercular agents based on this scaffold .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory effects of various imidazo[1,2-a]pyrimidine derivatives, researchers found that certain compounds significantly reduced inflammation markers in vitro. These findings support further investigation into their use as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group often enhances the compound's binding affinity and stability, contributing to its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological activity and synthetic accessibility of imidazo[1,2-a]pyrimidine derivatives depend heavily on substituents. Below is a comparative analysis of key analogs:

Compound Name (Substituent) Molecular Formula Yield (%) Key Properties/Activities Reference
2-(4-(Trifluoromethyl)styryl) (4j) C₁₅H₁₀F₃N₃ 41 Moderate yield; characterized by ¹⁹F-NMR
2-(4-Chlorophenyl) (4h) C₁₂H₈ClN₃ 62 High yield; antimicrobial activity
2-(4-Fluorophenyl) (4i) C₁₂H₈FN₃ 43 Moderate yield; potential cytoprotective use
2-(3-Methoxystyryl) (4k) C₁₆H₁₃N₃O 56 Improved solubility due to methoxy group
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro C₁₃H₁₂ClN₃ - Enhanced metabolic stability (tetrahydro)

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) generally improve metabolic stability but may reduce synthetic yields (e.g., 41% for 4j vs. 62% for 4h) .
  • Hydrogenation of the pyrimidine ring (e.g., 5,6,7,8-tetrahydro derivatives) enhances stability and bioavailability .
Antimicrobial Activity
  • Hydrazone derivatives (e.g., 8a–k) exhibit MICs (Minimum Inhibitory Concentrations) ranging from 1–9 μM against bacterial strains, with trifluoromethyl-substituted analogs showing superior activity due to enhanced membrane penetration .
  • Imidazo[1,2-a]pyrimidine-2-carbohydrazide 8d : Displays distinct NMR signals for the -CF₃ group (δ 7.85–7.78 ppm) and broad-spectrum antibacterial effects .
Antitumor Activity
  • Imidazo[1,2-c]pyrimidine (e.g., 5-chloro-7-(trifluoromethyl)) shows reduced potency compared to imidazo[1,2-a]pyrimidine, likely due to altered nitrogen positioning disrupting target binding .
  • Scaffold-switching studies reveal that imidazo[1,2-a]pyrimidine derivatives retain higher antitumor activity (MICs 1–2 μM) than pyrazine or pyridine analogs .
Core Modifications
  • Imidazo[1,2-a]pyridine vs. pyrimidine : Replacing the pyrimidine ring with pyridine (e.g., 2-(chloromethyl)-6-(trifluoromethyl)-imidazo[1,2-a]pyridine) reduces polarity but may limit hydrogen-bonding interactions .
  • Fused-ring systems : Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones exhibit higher melting points (>300°C) and rigid structures, favoring crystallinity but complicating synthesis .

Biological Activity

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core. Its molecular formula is C8H4F3N3C_8H_4F_3N_3 with a molecular weight of approximately 231.134 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for its biological efficacy.

1. Antimicrobial Properties

Studies have indicated that 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and showing potential as an antifungal agent.

Table 1: Antimicrobial Activity of 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine

PathogenInhibition Zone (mm)IC50 (µg/mL)
Staphylococcus aureus155.0
Escherichia coli184.5
Candida albicans126.0

2. Anti-inflammatory Activity

Research has shown that derivatives of imidazo[1,2-a]pyrimidines can modulate inflammatory pathways. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in leukocytes.

Case Study: Inhibition of Inflammatory Response
A study by Zhou et al. (2023) evaluated the anti-inflammatory effects of imidazo[1,2-a]pyrimidine derivatives in a mouse model induced by zymosan. The results indicated a significant reduction in inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases .

3. Anticancer Activity

The anticancer potential of 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine has been explored extensively. Research indicates that it induces apoptosis in various cancer cell lines and inhibits tumor growth.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)0.126Apoptosis induction via caspase activation
A549 (Lung)0.250Inhibition of cell proliferation
HeLa (Cervical)0.200Cell cycle arrest

Case Study: Efficacy in Breast Cancer
In a study on triple-negative breast cancer (TNBC), compound 65 derived from the imidazo[1,2-a]pyrimidine scaffold exhibited potent inhibitory effects on MDA-MB-231 cells with an IC50 value of 0.126 µM, outperforming established chemotherapeutics like 5-Fluorouracil .

The biological activity of 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound has been identified as a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), which is relevant for inflammation-related conditions such as atherosclerosis and Alzheimer's disease .
  • Cell Signaling Modulation: It affects pathways involved in apoptosis and cell proliferation, making it a candidate for cancer therapy.

Q & A

Q. What are the common synthetic routes for 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine, and how are they optimized?

The synthesis typically involves multi-step reactions starting from 2-aminoimidazole derivatives and trifluoromethyl-containing precursors. Key methodologies include:

  • Condensation reactions : Reacting 2-aminopyrimidine with trifluoromethylated aldehydes or ketones under acidic/basic conditions to form the fused core .
  • Multi-component reactions : Combining precursors like trifluoromethyl acetyl chloride, ethyl 3-oxohexanoate, and aldehydes in one-pot protocols to streamline synthesis . Optimization strategies include using catalysts (e.g., EDCI), polar solvents (DMF, ethanol), and elevated temperatures (80–120°C) to enhance cyclization efficiency .

Q. What spectroscopic techniques are used to characterize 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm1^{-1}) . Purity is assessed via HPLC with reverse-phase columns and UV detection .

Q. What biological activities are reported for 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives?

These compounds exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., Aurora-A) and Wnt/β-catenin signaling pathways .
  • Antimicrobial effects : Broad-spectrum activity against Gram-positive bacteria and fungi via membrane disruption .
  • Anti-inflammatory properties : Modulation of COX-2 and TNF-α pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Critical parameters include:

  • Catalyst selection : EDCI/HOBt systems enhance coupling efficiency in amide bond formation .
  • Solvent polarity : DMF improves solubility of intermediates, while ethanol reduces side reactions .
  • Temperature control : Slow heating (60°C → 120°C) minimizes decomposition during cyclization . For example, one-pot protocols achieve ~75% yield by combining trifluoromethylation and cyclization steps under microwave irradiation .

Q. How do structural modifications, particularly the trifluoromethyl group, influence structure-activity relationships (SAR)?

The trifluoromethyl (-CF3_3) group enhances:

  • Lipophilicity : Improves membrane permeability (logP increases by ~0.5–1.0 units) .
  • Metabolic stability : Reduces oxidative degradation in hepatic microsomes .
  • Target affinity : Electronegativity of -CF3_3 strengthens hydrogen bonding with kinase active sites (e.g., KSP inhibitors) . Comparative SAR
DerivativeSubstituentIC50_{50} (Kinase Inhibition)
2-CF3_3-imidazo[1,2-a]pyrimidineCF3_3 at C212 nM
2-CH3_3-imidazo[1,2-a]pyrimidineCH3_3 at C2180 nM
Parent imidazo[1,2-a]pyrimidineNo substituent>1 μM
Data adapted from

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI for antimicrobial testing) .
  • Structural impurities : Confirm purity via HPLC (>95%) and characterize by X-ray crystallography .
  • Cell-line specificity : Validate activity in multiple models (e.g., HCT-116 vs. MCF-7 for anticancer screening) . Meta-analyses comparing trifluoromethylated analogs with halogenated or methylated derivatives can clarify structure-activity trends .

Methodological Notes

  • Data Interpretation : Always cross-reference spectroscopic data with computational models (e.g., DFT for NMR chemical shifts) .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate mechanistic hypotheses via knock-out cell lines .

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